molecular formula C22H21ClN2O5S B4088784 methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate

methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate

Cat. No.: B4088784
M. Wt: 460.9 g/mol
InChI Key: HDKGSMIFKBQGER-UHFFFAOYSA-N
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Description

Methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and various functional groups

Preparation Methods

The synthesis of methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate involves multiple steps, including the formation of the pyrimidine ring and the introduction of the phenyl and acetyl groups. The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context and the nature of the interactions. For example, the pyrimidine ring may interact with nucleic acids, while the phenyl group may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and phenyl-substituted compounds. What sets methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate apart is its unique combination of functional groups and its potential for diverse applications. Some similar compounds include:

    Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.

    Phenyl-substituted compounds: Compounds with phenyl groups and various functional groups.

This compound’s uniqueness lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-12(26)19-20(13-7-5-4-6-8-13)24-22(31)25-21(19)14-9-16(28-2)17(10-15(14)23)30-11-18(27)29-3/h4-10,21H,11H2,1-3H3,(H2,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKGSMIFKBQGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2Cl)OCC(=O)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate
Reactant of Route 6
methyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]acetate

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